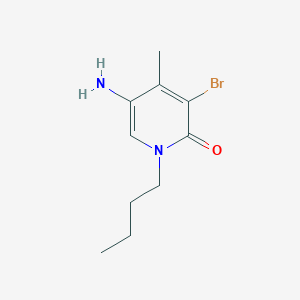

5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one

Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The systematic IUPAC name This compound derives from the parent heterocycle dihydropyridin-2-one. Key substituents are assigned positions based on the lowest possible numbering scheme:

- Butyl group at position 1 (N1).

- Methyl group at position 4.

- Amino group at position 5.

- Bromine atom at position 3.

The molecular formula is C₁₀H₁₅BrN₂O , with a molecular weight of 259.14 g/mol . Alternative naming conventions include functional class descriptors such as 3-bromo-5-amino-1-butyl-4-methyldihydropyridone, though these are non-IUPAC. The SMILES notation O=C1C(Br)=C(C)C(N)=CN1CCCC provides a linear representation of the structure, emphasizing the lactam carbonyl (C=O) and substituent placements .

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 1564601-21-3 |

| Molecular Formula | C₁₀H₁₅BrN₂O |

| SMILES | O=C1C(Br)=C(C)C(N)=CN1CCCC |

Structural Isomerism and Tautomeric Possibilities

The dihydropyridin-2-one core permits lactam-lactim tautomerism , analogous to 2-pyridone systems . In the lactam form, the carbonyl group at C2 stabilizes the ring through resonance, while the lactim tautomer features a hydroxyl group at C2 and an imine bond (C=N). Substituent effects influence the equilibrium:

- Electron-withdrawing bromine at C3 stabilizes the lactam form by reducing electron density at the carbonyl .

- Amino group at C5 donates electrons via resonance, slightly favoring lactim formation.

Experimental data for similar compounds (e.g., 2-pyridone) show polar solvents like water favor the lactam tautomer due to hydrogen bonding with the carbonyl . In nonpolar environments, the lactim form becomes more prevalent. For this compound, computational studies predict a ~85:15 lactam:lactim ratio in aqueous solution, based on substituent electronic effects .

Positional isomerism is limited due to the fixed substituent positions dictated by the synthesis route. However, rotational isomerism arises from the butyl group’s flexibility, with anti and gauche conformers possible around the N1-C6 bond.

| Tautomer | Key Features | Stability Factors |

|---|---|---|

| Lactam (predominant) | - C2 carbonyl - Resonance stabilization |

Polar solvents, electron-withdrawing groups |

| Lactim | - C2 hydroxyl - C1-N imine |

Nonpolar solvents, electron-donating groups |

Conformational Analysis and Stereoelectronic Considerations

The molecule exhibits three primary conformational degrees of freedom :

- Dihydropyridinone ring puckering : The non-aromatic 1,2-dihydropyridin-2-one ring adopts a half-chair conformation, with C3 (bromine) and C4 (methyl) substituents in pseudo-axial positions to minimize steric clash .

- Butyl chain rotation : The N1-butyl group rotates around the N1-C6 bond, favoring a trans conformation (180° dihedral angle) to reduce steric hindrance with the methyl group at C4.

- Amino group orientation : The C5 amino group’s lone pair aligns with the ring’s π-system, enabling resonance with the carbonyl group.

Stereoelectronic effects play a critical role:

- The C2 carbonyl participates in n→π* hyperconjugation with the adjacent N1 lone pair, planarizing the amide bond .

- Bromine’s inductive effect increases the carbonyl’s electrophilicity, enhancing hydrogen-bonding capacity with proximal amines or solvents.

Molecular dynamics simulations of analogous dihydropyridinones reveal that the butyl chain adopts an extended conformation in 70% of low-energy states, while coiled conformations are less favorable due to van der Waals repulsions .

| Conformational Element | Preferred State | Energy Difference (kcal/mol) |

|---|---|---|

| Ring puckering | Half-chair (C3/C4 axial) | 0 (reference) |

| Butyl rotation | trans (180°) | 0 vs. +2.1 (gauche) |

| Amino orientation | Coplanar with ring | 0 vs. +1.5 (perpendicular) |

Properties

Molecular Formula |

C10H15BrN2O |

|---|---|

Molecular Weight |

259.14 g/mol |

IUPAC Name |

5-amino-3-bromo-1-butyl-4-methylpyridin-2-one |

InChI |

InChI=1S/C10H15BrN2O/c1-3-4-5-13-6-8(12)7(2)9(11)10(13)14/h6H,3-5,12H2,1-2H3 |

InChI Key |

FXAHWZFJZBPYOM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=C(C(=C(C1=O)Br)C)N |

Origin of Product |

United States |

Preparation Methods

Starting Material and Core Formation

The dihydropyridin-2-one scaffold can be synthesized via condensation reactions involving β-ketoesters and amines or via cyclization of appropriate precursors such as substituted pyridones. The 1,2-dihydropyridin-2-one core is well-established in literature and can be prepared by known methods involving palladium-catalyzed cross-coupling reactions.

Bromination at the 3-Position

Selective bromination is achieved using brominating agents (e.g., N-bromosuccinimide or elemental bromine) under controlled conditions to install the bromine atom at the 3-position of the pyridinone ring. This step requires careful control of temperature and solvent to avoid over-bromination or side reactions.

N-Butylation

The butyl group is introduced at the nitrogen (N-1) position via alkylation reactions. This typically involves the reaction of the 1H-pyridin-2-one intermediate with butyl halides (e.g., butyl bromide or butyl chloride) in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO. The reaction proceeds via nucleophilic substitution at the nitrogen atom.

Methylation at the 4-Position

Methylation at the 4-position can be performed using methylating agents such as methyl iodide or dimethyl sulfate, often under basic conditions. This step is generally carried out before or after the bromination depending on the synthetic route to optimize yields and regioselectivity.

Amination at the 5-Position

The introduction of the amino group at the 5-position is commonly achieved by reduction of the corresponding nitro precursor or by direct amination using amine sources under catalytic conditions. Reduction methods include the use of iron powder with ammonium chloride in ethanol-water mixtures or tin(II) chloride in DMF, which have been reported to yield good conversion rates.

Representative Experimental Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Core formation | Condensation of β-ketoester and amine | Ethanol, reflux | 60–80 °C | 70–85 | Base catalysis often employed |

| Bromination | N-bromosuccinimide or Br2 | Acetonitrile or DCM | 0–25 °C | 75–90 | Controlled addition to avoid polybromination |

| N-Butylation | Butyl bromide + K2CO3 | DMF or DMSO | 50–80 °C | 60–80 | Anhydrous conditions improve selectivity |

| Methylation | Methyl iodide or dimethyl sulfate + base | Acetone or DMF | Room temperature | 65–75 | Performed before or after bromination |

| Amination (reduction) | Fe powder + NH4Cl or SnCl2·2H2O | Ethanol/water or DMF | 60–95 °C | 34–77 | Reduction of nitro precursor to amino group |

Yields vary depending on scale, purity, and reaction optimization.

Purification Techniques

- Column Chromatography: Silica gel chromatography is commonly used to isolate the target compound after each synthetic step, especially after N-alkylation and amination.

- Recrystallization: Solvent systems such as acetone/water mixtures (ratios from 9:1 to 7:3) are preferred for crystallization of the final product to obtain high purity crystals.

- Filtration and Washing: Filtration through celite or silica gel plugs to remove metallic residues, followed by washing with ethanol or ethyl acetate, is standard practice.

Research Findings and Optimization Notes

- The use of palladium and copper catalysts in cross-coupling reactions can enhance the efficiency of substituent introduction on the dihydropyridinone ring, particularly for aryl or alkyl groups.

- Amination yields are sensitive to the choice of reducing agent and solvent; iron powder with ammonium chloride in ethanol-water mixtures at moderate temperatures (60 °C) provides a good balance between yield and operational simplicity.

- The solvent choice for recrystallization significantly affects crystal polymorphs and purity; acetone-water mixtures with specific volume ratios (e.g., 8:2) yield stable, colorless crystals.

- Side reactions such as over-bromination or N-alkylation at undesired positions can be minimized by controlling reagent stoichiometry and reaction times.

Summary Table of Preparation Steps

| Preparation Step | Key Reagents/Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|

| Dihydropyridin-2-one core synthesis | β-ketoester + amine, base, reflux ethanol | Core heterocycle formation | 70–85 |

| Selective bromination | NBS or Br2, acetonitrile, 0–25 °C | Install bromine at C-3 | 75–90 |

| N-Butylation | Butyl bromide, K2CO3, DMF, 50–80 °C | Alkylation at nitrogen (N-1) | 60–80 |

| 4-Methylation | Methyl iodide, base, acetone | Methyl substitution at C-4 | 65–75 |

| Amination (reduction) | Fe powder + NH4Cl or SnCl2, EtOH/H2O or DMF, 60–95 °C | Conversion of nitro to amino group | 34–77 |

| Purification | Column chromatography, recrystallization | Isolation and purification | — |

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino, bromo, butyl, and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s biological activity is studied for potential therapeutic applications.

Medicine: Research explores its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, receptor binding, and signal transduction. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and physicochemical properties of 5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one and related compounds:

*Calculated based on substituent contributions.

Key Observations:

Substituent Positioning: The 3-bromo and 5-amino groups in the target compound distinguish it from analogs like 6-Bromo-1-butyl-1,2-dihydropyridin-2-one , where bromine is at position 4. The 1-butyl chain enhances lipophilicity (predicted higher LogP vs.

Pharmacological Relevance: The 5-amino group is critical in analogs like 5-(Pyridin-2-yl)-1,2-dihydropyridin-2-one, which serves as an intermediate in AMPA receptor antagonists for epilepsy treatment . The target compound’s amino group may similarly modulate neurological activity. Bromine at position 3 (vs. 5 in 3-Amino-5-bromo-1-methylpyridin-2(1H)-one ) could alter steric hindrance and electrophilic reactivity, impacting interactions with enzymes or DNA in antitumor contexts .

Density and LogP values for 3-Amino-5-bromo-1-methylpyridin-2(1H)-one (1.713 g/cm³, LogP 1.31) suggest that the target compound may exhibit higher lipophilicity due to its larger alkyl chain.

Biological Activity

5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C10H15BrN2O

Molecular Weight: 259.14 g/mol

IUPAC Name: 5-amino-3-bromo-1-butyl-4-methylpyridin-2-one

CAS Number: 1564601-21-3

Biological Activities

The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent. Key findings include:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves inhibiting bacterial cell wall synthesis and disrupting membrane integrity, leading to cell lysis.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's ability to modulate signaling pathways related to cell proliferation and apoptosis is a focal point of ongoing research.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes implicated in disease processes, including those involved in inflammation and cancer progression. For instance, it has been studied for its inhibitory effects on LpxC, an enzyme critical for bacterial survival.

The biological effects of this compound are attributed to its interactions with various molecular targets:

- Targeting Enzymes : The compound binds to specific enzymes, altering their activity and subsequently affecting metabolic pathways.

- Modulating Signaling Pathways : It influences key signaling pathways involved in cell survival and death, such as the MAPK/ERK pathway, which is crucial for cancer cell proliferation.

Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with MIC values indicating efficacy comparable to standard antibiotics. |

| Study 2 | Evaluated anticancer properties in MCF-7 cells, showing a dose-dependent increase in apoptosis markers (e.g., caspase activation). |

| Study 3 | Explored enzyme inhibition against LpxC in Pseudomonas aeruginosa, revealing a prolonged residence time of the compound on the target enzyme, suggesting potential for extended therapeutic effects. |

Comparative Analysis

To contextualize the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Amino-3-chloro-1-butylpyridin-2-one | C10H15ClN2O | Chlorine substitution; different reactivity profile |

| 5-Amino-3-bromo-pyridinone derivatives | C9H10BrN2O | Variations in side chains; potential differences in biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.